Enbucrilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Skin Adhesion: Some studies have explored Enbucrilate as a potential adhesive for sealing leakage around stoma sites in patients receiving palliative care. These studies suggest Enbucrilate might offer an alternative to traditional methods like stoma bags, but further research is needed to confirm its efficacy and safety profile for this application. Oxford Textbook of Palliative Medicine:

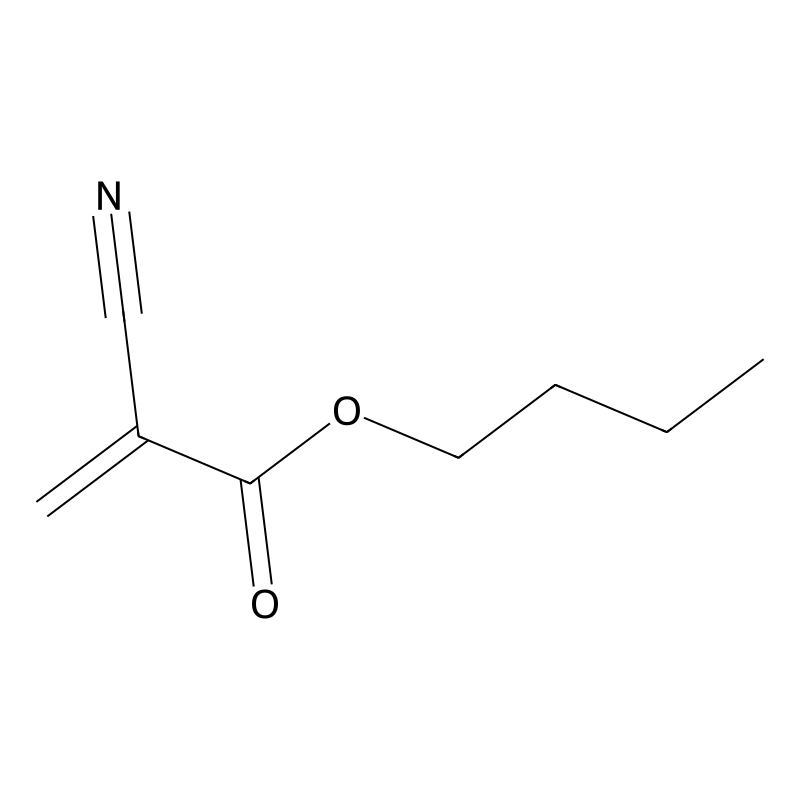

Enbucrilate, also known as butyl cyanoacrylate, is a synthetic compound classified under cyanoacrylates, which are monomeric alkyl esters of α-cyanoacrylic acid. Its chemical formula is , and it is characterized by a colorless liquid state with a sharp, irritating odor. Enbucrilate is primarily recognized for its rapid polymerization in the presence of moisture, making it an effective adhesive in medical and surgical applications .

Enbucrilate undergoes an exothermic polymerization reaction when exposed to moisture or other ionic substances. This reaction leads to the formation of a solid polymer that serves as an adhesive. The primary reaction can be summarized as follows:

- Polymerization Reaction:

Additionally, heating enbucrilate can lead to pyrolysis and depolymerization, producing gaseous products that can irritate the respiratory system .

Enbucrilate exhibits significant biological activity, particularly as a tissue adhesive. It has bacteriostatic properties, which help prevent bacterial growth at the site of application. This compound is used in various medical procedures, including wound closure and treatment of vascular malformations. Its polymerized form is biodegradable and integrates well into biological tissues, making it suitable for surgical applications .

The synthesis of enbucrilate involves a reaction between formaldehyde and cyanoacetates. This process is typically exothermic and can be conducted under controlled conditions to yield the desired product. The general steps include:

- Formation of Cyanoacrylic Acid:

- Reacting cyanoacetate with formaldehyde.

- Esterification:

- The resulting acid is then esterified with butanol to produce enbucrilate.

This method allows for the production of high-purity enbucrilate suitable for medical applications .

Enbucrilate has various applications, primarily in the medical field:

- Surgical Adhesive: Used for closing skin lacerations and incisions.

- Embolization: Employed in treating arteriovenous malformations by injecting it into affected blood vessels.

- Gastroenterology: Utilized to treat bleeding gastric varices through endoscopic procedures.

- Veterinary Medicine: Applied similarly in veterinary surgeries to close wounds effectively .

Enbucrilate shares similarities with other cyanoacrylates but has unique properties that distinguish it from its counterparts. Below is a comparison with similar compounds:

| Compound Name | Unique Features |

|---|---|

| Octyl Cyanoacrylate | More flexible bond; slower polymerization; used for skin closure where flexibility is needed. |

| Isobutyl Cyanoacrylate | Provides a strong bond; commonly used in surgical adhesives but less flexible than octyl variant. |

| Ethyl Cyanoacrylate | Faster polymerization; used mainly in industrial applications rather than medical settings. |

| Allyl Cyanoacrylate | Less common; used in specific industrial applications due to different bonding characteristics. |

Enbucrilate's uniqueness lies in its balance between strong adhesion and moderate rigidity, making it particularly effective for surgical applications where quick bonding and minimal scarring are desired .

Enbucrilate, chemically known as n-butyl 2-cyanoacrylate, exhibits complex polymerization behavior that encompasses multiple mechanistic pathways and kinetic regimes [1] [2]. The compound's unique dual electron-withdrawing substituents - the cyano and carboxyl groups - confer exceptional reactivity toward both anionic and free-radical polymerization processes [3] [4]. Understanding these polymerization mechanisms is crucial for controlling molecular weight distributions, reaction kinetics, and final polymer properties in various applications.

Anionic Polymerization Pathways

Initiation Mechanisms in Emulsion Systems

The anionic polymerization of enbucrilate in emulsion systems proceeds through highly specific initiation mechanisms that are fundamentally different from conventional bulk polymerization processes [2]. In aqueous emulsion environments, initiation occurs primarily through hydroxyl ion attack on the highly electrophilic β-carbon of the cyanoacrylate double bond [5] [6]. The process begins when trace amounts of water or hydroxyl ions present at the oil-water interface interact with the monomer molecules.

The initiation mechanism involves nucleophilic addition of hydroxyl anions to the electron-deficient carbon-carbon double bond, generating a stabilized carbanion intermediate [3] [5]. This carbanion is exceptionally stable due to the simultaneous presence of both cyano and ester electron-withdrawing groups, which provide extensive delocalization through resonance stabilization [5] [6]. The stabilization energy significantly exceeds that observed in conventional acrylate systems, contributing to the rapid polymerization rates characteristic of cyanoacrylate monomers.

In miniemulsion systems stabilized with dodecylbenzenesulfonic acid, the initiation process becomes more controlled due to the reversible protonation-deprotonation equilibrium established by the acidic surfactant [2]. The surfactant releases protons at the interface, creating a dynamic equilibrium that moderates the concentration of active hydroxyl ions available for initiation. This controlled initiation environment results in more uniform oligomer formation and prevents the uncontrolled polymerization that typically characterizes bulk cyanoacrylate reactions.

Experimental studies have demonstrated that emulsion polymerization using Brij®78 as a nonionic surfactant produces different initiation kinetics compared to anionic surfactant systems [1]. The polymerization conditions, particularly temperature and pH of the continuous aqueous phase, exert profound influence on both initiation rates and final molecular weights. Increased temperature promotes faster initiation through enhanced molecular mobility and collision frequency, while elevated pH increases the concentration of initiating hydroxyl ions.

Table 1: Anionic Polymerization Kinetics of Enbucrilate

| Parameter | Value | Reference |

|---|---|---|

| Propagation rate coefficient (kp) | ~10^6 L·mol⁻¹·s⁻¹ | [4] |

| Molecular weight range | 10^5 - 10^7 g·mol⁻¹ | [4] |

| Polymerization temperature | Ambient (20°C) | [4] |

| Reaction time | Seconds to minutes | [4] |

| pH influence | Higher MW at increased pH | [1] |

| Initiation mechanism | Hydroxyl ion initiation | [5] |

Molecular Weight Distribution Control

Molecular weight distribution control in anionic enbucrilate polymerization represents a critical aspect of polymer synthesis that directly impacts material properties and application performance [7]. The control mechanisms operate through multiple interconnected pathways that influence both the initiation frequency and chain propagation dynamics.

The primary mechanism for molecular weight control involves manipulation of the initiator concentration and the pH of the reaction medium [1] [7]. In emulsion systems, the concentration of hydroxyl ions available for initiation directly correlates with the number of polymer chains formed, thereby establishing the foundation for molecular weight distribution. Higher initiator concentrations result in more frequent initiation events, leading to shorter average chain lengths and narrower molecular weight distributions.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis has revealed that enbucrilate polymerization produces complex molecular weight distributions characterized by multiple polymer series with different end groups [7]. The formation of these distinct series results from competitive reactions involving formaldehyde addition and elimination through reverse Knoevenagel reactions. This finding demonstrates that molecular weight distribution control must account for side reactions that can significantly impact the final polymer composition.

Temperature effects on molecular weight distribution follow predictable trends consistent with kinetic theory [1]. Increased temperatures promote faster propagation rates while simultaneously increasing the probability of chain transfer and termination reactions. The net effect typically results in broader molecular weight distributions at elevated temperatures, although the average molecular weights may increase due to enhanced monomer conversion rates.

Surfactant selection plays a crucial role in determining molecular weight distribution characteristics [2]. Dodecylbenzenesulfonic acid-stabilized systems produce limited molecular weights due to the acid's chain transfer properties, with maximum values typically not exceeding 1200 g/mol. This limitation results from the surfactant's ability to protonate growing chain ends, effectively terminating polymer growth through acid-base neutralization reactions.

Table 2: Emulsion Polymerization Parameters

| System | Particle Size (nm) | Molecular Weight | Characteristics |

|---|---|---|---|

| Miniemulsion with DBSA | Controlled | ≤ 1200 g/mol | Controlled oligomer generation |

| Emulsion with Brij®78 | Little influence on diameter | Temperature/pH dependent | Radical vs anionic pathways |

| pH 1 conditions | Most uniform particles | Highest yield | Narrowest size distribution |

| Static interfacial | Large particles | Higher MW | 40-60 nm cavities |

| Dynamic interfacial | Smaller particles | Lower MW | 15-30 nm cavities |

Free-Radical Copolymerization Processes

Kinetics of Methyl Methacrylate Copolymerization

The free-radical copolymerization of enbucrilate with methyl methacrylate represents a well-characterized system that exhibits strongly alternating copolymer formation kinetics [8]. This system has been extensively studied using pulsed-laser polymerization techniques combined with nuclear magnetic resonance composition analysis, providing detailed insights into the copolymerization mechanism and kinetic parameters.

The reactivity ratios for the enbucrilate-methyl methacrylate system have been determined through multiple analytical approaches, yielding consistent values of r(BCA) = 0.236 ± 0.042 and r(MMA) = 0.057 ± 0.008 [8]. These low reactivity ratio values indicate a strong preference for alternating monomer addition, with each growing radical preferentially adding the other monomer type rather than its own. This alternating tendency results from the complementary electronic characteristics of the two monomers - enbucrilate being highly electron-deficient due to its cyano and ester substituents, while methyl methacrylate is relatively electron-rich.

Quantum mechanical calculations have provided theoretical validation for the experimentally determined reactivity ratios, with predicted values of r(BCA) = 0.272 and r(MMA) = 0.057 at 50°C [8]. The excellent agreement between experimental and theoretical values confirms the reliability of the kinetic parameters and validates the mechanistic understanding of the copolymerization process.

The propagation rate coefficient for enbucrilate in free-radical conditions has been estimated at approximately 336 ± 20 L mol⁻¹ s⁻¹ at 50°C [8]. This value is notably lower than that of methyl methacrylate homopolymerization, indicating that the electron-withdrawing substituents in enbucrilate create steric hindrance or electronic effects that reduce the propagation rate compared to conventional methacrylate monomers.

Overall propagation rate coefficients in methyl methacrylate-rich monomer mixtures exceed twice the value for methyl methacrylate homopolymerization due to the strongly alternating copolymerization kinetics [8]. This enhancement occurs because the alternating structure promotes more rapid propagation through reduced steric crowding and optimized electronic interactions between the growing radical and incoming monomer.

The suppression of anionic polymerization during free-radical copolymerization requires careful attention to reaction conditions [8]. The addition of dichloroacetic acid at concentrations of approximately 1 volume percent effectively inhibits the notorious rapid anionic polymerization of enbucrilate without significantly affecting the free-radical process. This selective inhibition enables controlled free-radical copolymerization studies and demonstrates the feasibility of achieving radical polymerization control in cyanoacrylate systems.

Table 3: Free Radical Copolymerization Data

| Comonomer | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Copolymer Type |

|---|---|---|---|

| Methyl methacrylate | 0.236 ± 0.042 (BCA) | 0.057 ± 0.008 (MMA) | Strongly alternating |

| Styrene | Variable | Variable | Random to alternating |

| Ethyl 2-cyanoacrylate | 1622 L·mol⁻¹·s⁻¹ (kp) | 4.11 × 10⁸ L·mol⁻¹·s⁻¹ (kt) | Controlled radical |

Interfacial vs Volumetric Polymerization Dynamics

The polymerization of enbucrilate exhibits a unique biphasic mechanism characterized by distinct interfacial and volumetric polymerization dynamics that occur sequentially during the curing process [9] [10]. This two-stage mechanism has been systematically characterized through experimental studies involving enbucrilate mixtures with iodized oil, revealing fundamental differences in polymerization behavior at interfaces versus in bulk solution.

Interfacial polymerization occurs immediately upon contact between the enbucrilate mixture and ionic solutions, proceeding with characteristic time scales on the order of one minute [9] [10]. This rapid interfacial reaction is driven by the high concentration of initiating species at the liquid-liquid interface, where hydroxyl ions and other nucleophiles are concentrated. The interfacial polymerization creates a thin polymer film that can act as a barrier to further monomer diffusion, thereby influencing the subsequent volumetric polymerization phase.

The interfacial process is characterized by immediate onset and rapid completion, with polymerization occurring preferentially at the contact zone between the organic and aqueous phases [9]. The reaction proceeds through classical anionic initiation mechanisms, with hydroxyl ions attacking the electrophilic β-carbon of the cyanoacrylate double bond. The resulting polymer film exhibits different mechanical and chemical properties compared to polymer formed through volumetric mechanisms.

Volumetric polymerization represents the second phase of the overall process, occurring over time scales of tens of minutes as a reaction front propagates through the bulk monomer mixture [9] [10]. This phase is characterized by the formation and movement of a polymerization front that advances through the unreacted monomer, converting liquid reactants to solid polymer in a wave-like manner. The propagation velocity and extent of volumetric polymerization depend strongly on monomer concentration, with higher enbucrilate concentrations promoting faster front movement and more complete conversion.

The transition between interfacial and volumetric polymerization phases creates complex kinetic behavior that cannot be adequately described by simple first-order or second-order kinetic models [9]. The interfacial phase rapidly consumes surface-active monomer and creates boundary conditions that influence subsequent bulk reaction. The volumetric phase then proceeds under diffusion-limited conditions, with reaction rates controlled by monomer and initiator transport through the growing polymer matrix.

Experimental observations have demonstrated that the commonly used 50% enbucrilate-iodized oil mixture exhibits characteristic propagation behavior with the polymerization front advancing approximately 1 mm in about 21.8 seconds [11]. Complete propagation to 5 mm requires approximately 51 minutes, illustrating the significant difference in time scales between the initial rapid interfacial reaction and the subsequent slower volumetric process.

The volumetric polymerization phase exhibits volume reduction effects that contribute to the mechanical properties of the final polymer [9]. As polymerization proceeds, the conversion of liquid monomer to solid polymer results in densification and shrinkage, creating internal stresses within the polymerizing matrix. These volume changes can influence the polymerization kinetics by altering local concentrations and creating mechanical constraints on chain growth.

Table 4: Interfacial vs Volumetric Polymerization Dynamics

| Polymerization Type | Time Scale | Location | Characteristics | Control Factors |

|---|---|---|---|---|

| Interfacial | ~1 minute | Interface only | Immediate onset | Surface area, pH |

| Volumetric | ~tens of minutes | Bulk reaction front | Front propagation | Concentration, temperature |

| Combined Process | Biphasic | Sequential phases | Two-stage mechanism | Both interface and bulk |

Table 5: Molecular Weight Distribution Control Parameters

| Control Method | Effect on MW | Distribution Effect | Typical Range |

|---|---|---|---|

| pH adjustment | Higher pH → Higher MW | Narrower at optimal pH | 10³ - 10⁶ g/mol |

| Temperature control | Higher T → Higher MW | Broader at high T | Temperature dependent |

| Initiator concentration | Lower [I] → Higher MW | Controlled by [I] | Concentration dependent |

| Surfactant type | DBSA limits MW | Limited oligomers | ≤ 1200 g/mol |

| Polymerization mode | Anionic > Radical MW | Mode-dependent | Mechanism dependent |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

25154-80-7 (homopolymer)

6606-65-1 (Parent)

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Dates

2: Kim H, Kim W, Kang GH, Jang YS, Choi HY, Kim JG, Kim IY, Kim M. Comparison of Leukosan SkinLink with surgical suture for traumatic laceration repair: A randomized controlled trial. Medicine (Baltimore). 2018 Jun;97(25):e10918. doi: 10.1097/MD.0000000000010918. PubMed PMID: 29923977; PubMed Central PMCID: PMC6023685.

3: Ierardi AM, Franchin M, Fontana F, Piffaretti G, Crippa M, Angileri SA, Magenta Biasina A, Piacentino F, Tozzi M, Pinto A, Carrafiello G. The role of ethylene-vinyl alcohol copolymer in association with other embolic agents for the percutaneous and endovascular treatment of type Ia endoleak. Radiol Med. 2018 Aug;123(8):638-642. doi: 10.1007/s11547-018-0885-4. Epub 2018 Apr 13. PubMed PMID: 29654570.

4: Pinsker N, Papoulas M, Sodergren M, Harrison P, Heaton N, Menon K. Successful endoscopic management of a persistent bronchobiliary fistula with Histoacryl(®)/Lipiodol(®) mixture. Ann R Coll Surg Engl. 2018 Apr;100(4):e73-e77. doi: 10.1308/rcsann.2018.0026. Epub 2018 Mar 15. PubMed PMID: 29543060; PubMed Central PMCID: PMC5958863.

5: García-Alva R, Guerrero-Hernández M, Anaya-Ayala JE, Leal-Anaya P, Gabutti A, Picazo A, Hinojosa CA. Successful Embolization of a Ruptured Ovarian Artery Aneurysm in a Postmenopausal Woman: Case Report and Literature Review of Gonadal Artery Aneurysms. Vasc Endovascular Surg. 2018 Feb;52(2):159-163. doi: 10.1177/1538574417747427. Epub 2017 Dec 18. Review. PubMed PMID: 29254452.

6: Arai S, Shimizu K, Yamochi T, Mizutani T, Okumura H, Nakajo T, Matsumoto M. Preoperative Embolization of Meningiomas: Differences in Surgical Operability and Histopathologic Changes Between Embosphere and N-butyl 2-cyanoacrylate. World Neurosurg. 2018 Mar;111:e113-e119. doi: 10.1016/j.wneu.2017.12.003. Epub 2017 Dec 12. PubMed PMID: 29246879.

7: Guo YW, Miao HB, Wen ZF, Xuan JY, Zhou HX. Procedure-related complications in gastric variceal obturation with tissue glue. World J Gastroenterol. 2017 Nov 21;23(43):7746-7755. doi: 10.3748/wjg.v23.i43.7746. PubMed PMID: 29209115; PubMed Central PMCID: PMC5703934.

8: Putthirangsiwong B, Selva D, Chokthaweesak W, Chanthanaphak E, Singhara Na Ayudhaya S. Orbital lymphatic-venous malformation with concomitant spontaneous orbital arteriovenous fistula: case report. J Neurosurg Pediatr. 2018 Feb;21(2):141-144. doi: 10.3171/2017.8.PEDS17379. Epub 2017 Nov 24. PubMed PMID: 29171798.

9: Jin X, Asghar S, Zhu X, Chen Z, Tian C, Yin L, Ping Q, Xiao Y. In vitro and in vivo evaluation of 10-hydroxycamptothecin-loaded poly (n-butyl cyanoacrylate) nanoparticles prepared by miniemulsion polymerization. Colloids Surf B Biointerfaces. 2018 Feb 1;162:25-34. doi: 10.1016/j.colsurfb.2017.11.029. Epub 2017 Nov 12. PubMed PMID: 29145001.

10: Hongsakul K, Bannangkoon K, Boonsrirat U, Kritpracha B. Transarterial Embolization of a Renal Artery Aneurysm Concomitant With Renal Arteriovenous Fistula. Vasc Endovascular Surg. 2018 Jan;52(1):61-65. doi: 10.1177/1538574417736690. Epub 2017 Nov 12. PubMed PMID: 29130854.

11: Jia ZY, Zhou CG, Xia JG, Zhao LB, Zhang W, Liu S, Shi HB. Endovascular Treatment of 12 Cases of Renal Arteriovenous Malformations: The Experience of 1 Center and an Overview of the Literature. Vasc Endovascular Surg. 2018 Jan;52(1):46-51. doi: 10.1177/1538574417740509. Epub 2017 Nov 12. Review. PubMed PMID: 29130853.

12: Yamauchi S, Kawakami T, Murata K, Ishiguro T, Ikeda H, Nishio A. Choroid plexus AVM with anomalous origin of the capsulothalamic artery: A case report. Interv Neuroradiol. 2018 Feb;24(1):76-81. doi: 10.1177/1591019917739841. Epub 2017 Nov 10. PubMed PMID: 29125025; PubMed Central PMCID: PMC5772544.

13: Mukund A, Kumar Dp V, Condati NK, Bhadoria AS, Sarin SK. Efficacy and safety of ultrasound guided percutaneous glue embolization in iatrogenic haemorrhagic complications of paracentesis and thoracocentesis in cirrhotic patients. Br J Radiol. 2018 Jan;91(1081):20170259. doi: 10.1259/bjr.20170259. Epub 2017 Nov 8. PubMed PMID: 29072497; PubMed Central PMCID: PMC5966203.

14: Thacoor A, Murphy S, Sadr AH, Kang N. Method for Securing Methlymethacrylate Bone Cement Using Histoacryl Glue During Cranioplasty for Contour Deformities. J Craniofac Surg. 2018 Jan;29(1):202-203. doi: 10.1097/SCS.0000000000004069. PubMed PMID: 29065050.

15: Anurov MV, Khachatrian GV, Titkova SM, Velangi PS, Polivoda MD, Oettinger AP. Comparative Study of Sutureless Fixation of Lightweight Surgical Meshes for Hernia Repair in a Rat Model. Bull Exp Biol Med. 2017 Oct;163(6):818-821. doi: 10.1007/s10517-017-3911-y. Epub 2017 Oct 24. PubMed PMID: 29063325.

16: Torikai H, Hasegawa I, Jinzaki M, Narimatsu Y. Preliminary Experience of Endovascular Embolization Using N-Butyl Cyanoacrylate for Hemoptysis due to Infectious Pulmonary Artery Pseudoaneurysms via Systemic Arterial Approach. J Vasc Interv Radiol. 2017 Oct;28(10):1438-1442.e1. doi: 10.1016/j.jvir.2016.03.023. PubMed PMID: 28941518.

17: Hur S, Jae HJ, Lee H, Lee M, Kim HC, Chung JW. Superselective Embolization for Arterial Upper Gastrointestinal Bleeding Using N-Butyl Cyanoacrylate: A Single-Center Experience in 152 Patients. J Vasc Interv Radiol. 2017 Dec;28(12):1673-1680. doi: 10.1016/j.jvir.2017.07.027. Epub 2017 Sep 19. PubMed PMID: 28935474.

18: Luz JHM, Luz PM, Bilhim T, Martin HS, Gouveia HR, Coimbra É, Gomes FV, Souza RR, Faria IM, de Miranda TN. Portal vein embolization with n-butyl-cyanoacrylate through an ipsilateral approach before major hepatectomy: single center analysis of 50 consecutive patients. Cancer Imaging. 2017 Sep 20;17(1):25. doi: 10.1186/s40644-017-0127-3. PubMed PMID: 28931429; PubMed Central PMCID: PMC5607591.

19: Duan F, Bai Y, Cui L, Li X, Yan J, Zhu H. Transarterial embolization with N-butyl 2-cyanoacrylate for the treatment of arterioportal shunts in patients with hepatocellular carcinoma. J Cancer Res Ther. 2017;13(4):631-635. doi: 10.4103/jcrt.JCRT_286_17. PubMed PMID: 28901305.

20: Sinha KR, Duckwiler G, Rootman DB. Urticarial reaction following endovascular embolization of an orbital arteriovenous malformation (AVM) with n-butyl cyanoacrylate (nBCA) glue. Interv Neuroradiol. 2017 Dec;23(6):666-668. doi: 10.1177/1591019917728400. Epub 2017 Sep 11. PubMed PMID: 28893128; PubMed Central PMCID: PMC5814075.